Methyl 4-(2-(4-chlorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate
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Overview
Description
Methyl 4-(2-(4-chlorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate is a chemical compound that has garnered attention in scientific research due to its potential biological activities and applications. This compound contains a benzo[d]thiazole moiety, which is known for its diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Mechanism of Action
Target of Action
Methyl 4-(2-(4-chlorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate is a chemical compound that has gained significant attention in scientific research due to its potential biological activities and applications
Mode of Action
. These chemical properties may play a role in its interaction with its targets.
Pharmacokinetics
. These properties may influence the bioavailability of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-(4-chlorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate typically involves the reaction of 4-chlorobenzo[d]thiazole-2-yl hydrazine with methyl 4-formylbenzoate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the condensation reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-(4-chlorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzo[d]thiazole moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzo[d]thiazole derivatives.
Scientific Research Applications
Methyl 4-(2-(4-chlorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.
Medicine: Studied for its potential anticancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical intermediates.
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzo[d]thiazole-2-yl hydrazine: Shares the benzo[d]thiazole moiety but lacks the ester functionality.
Methyl 4-formylbenzoate: Contains the ester group but lacks the benzo[d]thiazole moiety.
Benzo[d]thiazole derivatives: Various derivatives with different substituents on the benzo[d]thiazole ring.
Uniqueness
Methyl 4-(2-(4-chlorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate is unique due to the combination of the benzo[d]thiazole moiety and the ester functionality, which imparts distinct biological activities and chemical reactivity. This combination allows for a wide range of applications in scientific research and potential therapeutic uses .
Properties
IUPAC Name |
methyl 4-[[(4-chloro-1,3-benzothiazol-2-yl)amino]carbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O3S/c1-23-15(22)10-7-5-9(6-8-10)14(21)19-20-16-18-13-11(17)3-2-4-12(13)24-16/h2-8H,1H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGSJGZCTIJMVNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NNC2=NC3=C(S2)C=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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